N-(2-Nitrophenyl)-N-phenylnitrous amide

Description

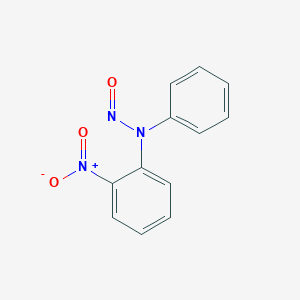

N-(2-Nitrophenyl)-N-phenylnitrous amide (hereafter referred to as M1) is a nitroso compound characterized by a unique hybrid structure containing both a 2-nitrobenzyl amine and an N-nitrosoamine moiety bonded to the same nitrogen atom. This compound is primarily studied for its photo-induced nitric oxide (NO) release capabilities, which are critical in biomedical applications such as targeted drug delivery and vasodilation . Under UV irradiation (4 mW cm⁻²), M1 undergoes photolysis, releasing NO radicals and forming intermediates like N-(2-nitrobenzyl)aniline (M2), which further degrades into o-nitrosobenzaldehyde (M5) and aniline (M6) . The presence of the 2-nitrobenzyl group enhances photolysis efficiency compared to analogs lacking this substituent, making M1 a model compound for studying NO-release kinetics .

Properties

CAS No. |

21565-15-1 |

|---|---|

Molecular Formula |

C12H9N3O3 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

N-(2-nitrophenyl)-N-phenylnitrous amide |

InChI |

InChI=1S/C12H9N3O3/c16-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h1-9H |

InChI Key |

UTFNXMMSXFVSHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrophenyl)-N-phenylnitrous amide typically involves the reaction of 2-nitroaniline with nitrous acid. The process can be summarized as follows:

Diazotization: 2-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with aniline to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization to obtain high-purity products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-substituted aromatic compounds.

Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding amines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Nitro-substituted aromatic compounds.

Reduction: Amino-substituted aromatic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Nitrophenyl)-N-phenylnitrous amide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-N-phenylnitrous amide involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Reactivity

The following table summarizes key structural analogs of M1 and their reactivity differences:

Key Insights :

- The 2-nitrobenzyl group in M1 accelerates photolysis by stabilizing intermediates through resonance and inductive effects. In contrast, M3’s benzyl group lacks electron-withdrawing properties, resulting in slower NO release .

Crystallographic and Supramolecular Properties

Crystal structures of related amides reveal distinct packing behaviors influenced by substituents:

Key Insights :

- Smaller dihedral angles (e.g., 9.71° in 2NPFC ) correlate with stronger π-π stacking, improving crystallinity .

- Thiophene and furan derivatives (I , 2NPFC ) exhibit enhanced solubility compared to purely aromatic analogs, broadening their application in solution-phase reactions .

Key Insights :

- M1’s NO-release mechanism is non-toxic under controlled conditions, unlike nitrosamines with alkyl groups (e.g., N-nitrosodiethylamine), which are carcinogenic .

- Bromine in IV enhances antimicrobial efficacy by disrupting bacterial cell walls, a property absent in non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.